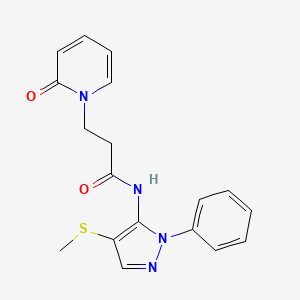
N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)-3-(2-oxopyridin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)-3-(2-oxopyridin-1-yl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. MPP is a pyrazolone derivative that has been shown to possess a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)-3-(2-oxopyridin-1-yl)propanamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)-3-(2-oxopyridin-1-yl)propanamide in lab experiments is its low toxicity. This compound has been shown to have minimal cytotoxicity towards normal cells, making it a potentially safe therapeutic agent. However, one limitation of using this compound in lab experiments is its poor solubility in water. This can make it difficult to administer this compound in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)-3-(2-oxopyridin-1-yl)propanamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound exerts its biological activities. Additionally, future studies may focus on improving the solubility of this compound to improve its efficacy in vivo.
Conclusion:
In conclusion, this compound is a pyrazolone derivative that has gained significant attention in the field of scientific research. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been investigated for its potential therapeutic applications. The synthesis of this compound involves the reaction of 2-acetylpyridine, 4-methylthiosemicarbazide, and 2-bromoacetophenone in the presence of a base. The mechanism of action of this compound is not fully understood, but it has been suggested that it exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways in cells. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)-3-(2-oxopyridin-1-yl)propanamide involves the reaction of 2-acetylpyridine, 4-methylthiosemicarbazide, and 2-bromoacetophenone in the presence of a base. The resulting product is then purified by recrystallization. The yield of this compound is reported to be around 70%.
Aplicaciones Científicas De Investigación
N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)-3-(2-oxopyridin-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)-3-(2-oxopyridin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-25-15-13-19-22(14-7-3-2-4-8-14)18(15)20-16(23)10-12-21-11-6-5-9-17(21)24/h2-9,11,13H,10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJAXHLEFQMANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CCN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
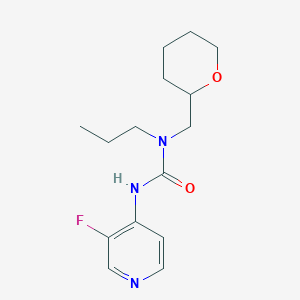
![N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664202.png)
![3-[2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7664204.png)
![2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline](/img/structure/B7664212.png)
![7-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7664222.png)

![N-propan-2-yl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-sulfonamide](/img/structure/B7664236.png)
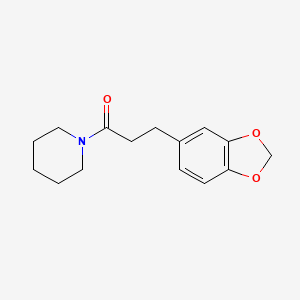
![3-chloro-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7664252.png)
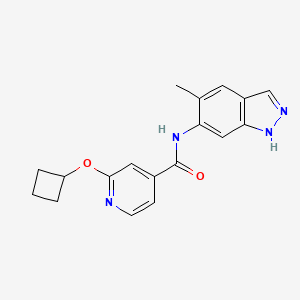
![[2-bromo-4-[(Z)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7664263.png)
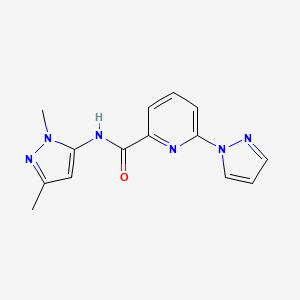

![3-(3-chlorophenyl)-N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B7664307.png)
